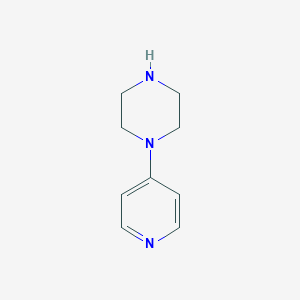

1-(4-Pyridyl)piperazine

説明

Historical Context and Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. nih.govnih.gov Its journey in the realm of drug discovery began with the use of piperazine as an anthelmintic agent in 1953. nih.govdrugbank.com The simple, yet versatile, nature of the piperazine scaffold has since led to its incorporation into a vast array of therapeutic agents, establishing it as a "privileged structure" in drug design. nih.govtandfonline.com

Piperazine and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistamine, anticancer, and antiviral effects. nih.govbohrium.comresearchgate.net This wide-ranging bioactivity stems from the unique physicochemical properties of the piperazine ring. The presence of two nitrogen atoms allows for modulation of basicity, solubility, and the potential for multiple points of interaction with biological targets. tandfonline.comtandfonline.com Consequently, the piperazine scaffold is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, featuring in blockbuster medications such as Imatinib (Gleevec) and Sildenafil (Viagra). bohrium.comnih.gov The ability to readily modify the piperazine core at both nitrogen atoms has provided medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comresearchgate.net

Structural Features and Basic Reactivity of the Piperazine Ring

The piperazine molecule is an azacycloalkane, structurally analogous to cyclohexane (B81311) with two opposing methylene (B1212753) groups replaced by nitrogen atoms. nih.govwikipedia.org In its ground state, the piperazine ring adopts a chair conformation, which is its most stable arrangement. wikipedia.org The two nitrogen atoms within the ring are basic, with pKb values of 5.35 and 9.73 at 25 °C. wikipedia.org This basicity allows piperazine to readily react with acids to form salts.

The reactivity of the piperazine ring is primarily centered around its two secondary amine groups. These amines can undergo a variety of chemical transformations, making piperazine a versatile building block in organic synthesis. ambeed.com Common reactions include:

N-Alkylation: The nitrogen atoms can be easily alkylated to introduce various substituents. wikipedia.org

N-Acylation: Reaction with acyl halides or anhydrides yields N-acylpiperazines. ambeed.com

Reaction with Carbon Dioxide: Piperazine readily absorbs carbon dioxide from the air to form carbamates. wikipedia.org

The presence of the two nitrogen atoms also allows piperazine to act as a bidentate or bridging ligand in the formation of coordination complexes with metal ions. wikipedia.org The ability to functionalize the piperazine ring at two distinct positions provides a high degree of structural diversity, enabling the synthesis of a wide range of derivatives with tailored properties. bohrium.comresearchgate.net

Structure

2D Structure

特性

IUPAC Name |

1-pyridin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZBAQXTXNIPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143520 | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-91-9 | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Pyridyl Piperazine

Established Synthetic Routes to 1-(4-Pyridyl)piperazine

The synthesis of this compound can be accomplished through several chemical pathways, with the most common being the direct nucleophilic substitution of a halogenated pyridine (B92270) with piperazine (B1678402).

Reaction of Piperazine with 4-Pyridyl Halides (e.g., 4-pyridyl chloride or bromide)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. nih.gov This reaction is typically performed by heating the two reactants, often in the presence of a base and a suitable solvent.

A common procedure involves reacting 4-chloropyridine hydrochloride with an excess of piperazine. In this case, the excess piperazine not only acts as the nucleophile but also as a base to neutralize the hydrogen chloride liberated during the reaction. The reaction can be carried out under reflux conditions in a solvent like isopropyl alcohol, leading to a good yield of the desired product. One study demonstrated that using isopropyl alcohol as a solvent was crucial to prevent side reactions; when methanol (B129727) or ethanol (B145695) were used, competing C-O coupling reactions led to the formation of 4-methoxy- or 4-ethoxypyridine (B3339012) as byproducts. The use of a supported Cu(I) catalyst has also been reported to facilitate this coupling, achieving a 70% yield of this compound with a purity of 99.1% after recrystallization.

The general reaction scheme is as follows:

Figure 1: Synthesis of this compound from 4-Chloropyridine and Piperazine.

Detailed research findings have optimized the reaction conditions for this synthesis. For instance, a molar excess of piperazine is beneficial. The reaction mixture is typically refluxed for several hours and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and precipitated piperazine dihydrochloride (B599025) is filtered off along with the catalyst. The final product is often purified by recrystallization from a solvent like n-heptane.

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Supported Cu(I) | 70% | |

| Solvent | Isopropyl Alcohol | ||

| Base | Excess Piperazine | ||

| Reaction Time | 13 hours (reflux) |

Alternative Synthetic Protocols and Comparisons

While direct substitution is common, alternative strategies for the synthesis of the piperazine ring or its introduction onto the pyridine scaffold have been developed. These include cyclization and rearrangement reactions, as well as modern catalytic approaches.

The piperazine ring itself can be constructed in a process that incorporates the 4-pyridyl moiety from the outset. A general method for synthesizing piperazine derivatives involves the cyclization of a bis-haloalkyl amine with a primary amine. For example, N-(4-pyridyl)bis(2-chloroethyl)amine could theoretically undergo intramolecular cyclization or react with ammonia (B1221849) to form this compound, though this specific route is less commonly cited than direct arylation of piperazine.

More advanced methods involve transition-metal-catalyzed cyclizations. A palladium-catalyzed modular synthesis allows for the construction of highly substituted piperazines by coupling a propargyl unit with a diamine component. nih.govacs.org While this provides a general route to diverse piperazine structures, its specific application to synthesize the parent this compound would depend on the selection of an appropriate N-(4-pyridyl) substituted diamine precursor. nih.gov

Rearrangement reactions represent another pathway to piperazine analogs. researchgate.netresearchgate.net A notable example is the synthesis of functionalized piperazines through the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net This process involves activating DABCO with various reagents, such as heteroaryl chlorides, which leads to the formation of a quaternary ammonium (B1175870) salt. This intermediate is then susceptible to nucleophilic attack, causing the ring system to open and rearrange, ultimately forming a piperazine derivative. For instance, reacting DABCO with 2-chloropyridines in the presence of a nucleophile can yield 1-(2-pyridyl)piperazine (B128488) derivatives. rsc.orgresearchgate.net Applying this logic, a similar reaction with a 4-halopyridine could be envisioned as a route to this compound.

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination has emerged as a powerful and general method for the synthesis of N-arylpiperazines. wikipedia.orgnih.govrug.nl This reaction couples an aryl halide or triflate with an amine, and it is highly effective for synthesizing compounds like this compound from piperazine and a 4-halopyridine (e.g., 4-bromopyridine). nih.gov

The advantages of this method include milder reaction conditions compared to traditional SNAr reactions and a broad substrate scope. The catalyst system typically consists of a palladium precursor (like Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (such as BINAP or others developed by Buchwald). wikipedia.orgrug.nl A base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. Facile Pd-catalyzed methodologies have been developed that are efficient, operate under aerobic conditions, and can even use piperazine itself as the solvent, providing a more cost-effective and environmentally friendly route. acs.org

| Method | Typical Reactants | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr with 4-Halopyridine | Piperazine, 4-Chloropyridine | High temperature, often requires excess piperazine or other base | Direct, often uses inexpensive starting materials | Can require harsh conditions, potential for side reactions |

| Cyclization Reactions | N-(4-pyridyl) diamine precursors, propargyl units | Often multi-step, may involve metal catalysis (e.g., Palladium) | Allows for construction of complex, substituted piperazines | Less direct for the parent compound, precursor synthesis required |

| DABCO Rearrangement | DABCO, 4-Halopyridine, Nucleophile | Activation of DABCO, ring-opening | Novel route to functionalized piperazines | Indirect, may not be the most efficient for the target compound |

| Pd-Catalyzed Amination | Piperazine, 4-Bromopyridine | Palladium catalyst, phosphine ligand, base (e.g., NaOtBu) | Mild conditions, high functional group tolerance, high yields | Cost of catalyst and ligands, requires inert atmosphere |

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. sigmaaldrich.com The secondary amine of the piperazine ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

One common derivatization strategy is N-alkylation or N-acylation. For example, this compound can be reacted with various 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides in the presence of a base like potassium carbonate to yield a series of hybrid derivatives. nih.gov These reactions typically proceed under reflux in a solvent such as acetonitrile (B52724).

Another important application is its use as a nucleophile in substitution reactions. It can be reacted with other halo-aromatic compounds to create more elaborate structures. For instance, the synthesis of l-(4-aminophenyl)-4-(4-pyridyl)piperazine is achieved by first reacting this compound with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group. This product can then be further derivatized, for example, by reaction with methanesulfonyl chloride.

Furthermore, this compound serves as a crucial building block in the synthesis of complex biologically active compounds, including Nocathiacin I analogs, which have antibacterial properties, as well as various benzimido isoquinoline (B145761) and tert-pentylphenoxyalkyl piperazine derivatives. sigmaaldrich.comsigmaaldrich.com It has also been employed as a chemical derivatizing agent for the detection and quantification of airborne isocyanates, where the piperazine nitrogen reacts with the isocyanate group to form a stable urea (B33335) derivative that can be analyzed chromatographically. rsc.orgrsc.org

Synthesis of Substituted Piperazine Analogues

The secondary amine of the piperazine ring in this compound is a prime site for substitution, enabling the straightforward introduction of a variety of functional groups and molecular fragments. These modifications are fundamental in tuning the physicochemical properties of the resulting molecules.

N-Substituted Piperazine Derivatives

The nucleophilic nature of the N-H group in the piperazine ring facilitates N-alkylation and N-acylation reactions, leading to a wide range of N-substituted derivatives. A common synthetic strategy involves the reaction of this compound with various electrophilic reagents.

One prevalent method is the reaction with halo-N-arylacetamides. For instance, the reaction of a pyridinylpiperazine derivative with 2-chloro-N-arylacetamides in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile under reflux conditions yields the corresponding N-substituted acetamide (B32628) derivatives. nih.gov This reaction typically proceeds over 18 to 36 hours, affording the desired products in moderate to good yields, generally ranging from 50% to 70%. nih.gov This method provides a reliable route to introduce a carboxamide linkage and an additional aryl group to the piperazine scaffold.

The general reaction scheme for the synthesis of N-substituted piperazine derivatives via reaction with 2-chloro-N-arylacetamides is presented below:

Reaction Scheme: this compound + Cl-CH₂-CO-NH-Ar → 1-(4-Pyridyl)-4-(CH₂-CO-NH-Ar)piperazine

| Starting Material | Reagent | Product | Yield (%) |

| 1-(3-nitropyridin-2-yl)piperazine (B1350711) | 2-chloro-N-phenylacetamide | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamide | 50-70 |

| 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-(4-chlorophenyl)acetamide | N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 50-70 |

| 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-(4-methylphenyl)acetamide | N-(4-methylphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 50-70 |

This table presents data for a closely related pyridinylpiperazine derivative, illustrating the general applicability of the synthetic method. nih.gov

Introduction of Aromatic and Heterocyclic Moieties

The introduction of aromatic and heterocyclic moieties at the N4 position of the piperazine ring is a key strategy for creating structurally diverse analogues. This is often achieved through cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly powerful and widely used method. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and the secondary amine of this compound. nih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as a palladium-N-heterocyclic carbene (NHC) complex, and a base. bohrium.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction. These reactions can often be performed under aerobic conditions and, in some cases, even in the absence of a solvent, with piperazine itself acting as the solvent, which represents a more environmentally friendly approach. nih.gov The Buchwald-Hartwig amination provides an efficient route to a wide range of N-arylpiperazines, including those with sterically demanding or electron-rich aryl groups, with yields often being very high. nih.gov

Another important method for N-arylation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. tandfonline.com This method often requires higher reaction temperatures compared to palladium-catalyzed reactions but remains a valuable tool in synthetic chemistry.

A specific example of introducing a heterocyclic moiety is the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, which proceeds via a nucleophilic aromatic substitution mechanism to yield 1-(3-nitropyridin-2-yl)piperazine. nih.gov The electron-withdrawing nitro group facilitates the attack of the piperazine nucleophile at the C2 position of the pyridine ring. nih.gov

| Coupling Method | Aryl/Heterocyclic Halide | Catalyst/Base | Product |

| Buchwald-Hartwig Amination | Aryl Chloride | Pd-catalyst / Base | N-Aryl-1-(4-pyridyl)piperazine |

| Ullmann Condensation | Aryl Halide | Cu-catalyst / Base | N-Aryl-1-(4-pyridyl)piperazine |

| Nucleophilic Aromatic Substitution | 2-Chloro-3-nitropyridine | Base | 1-(3-Nitropyridin-2-yl)-4-(4-pyridyl)piperazine |

Formation of Hybrid Molecular Frameworks

Leveraging the reactivity of the this compound scaffold, it is possible to construct more complex hybrid molecules that incorporate other heterocyclic ring systems. These hybrid frameworks are of significant interest in medicinal and materials chemistry.

Oxadiazole Incorporations

Hybrid molecules containing both piperazine and 1,3,4-oxadiazole (B1194373) moieties can be synthesized through multi-step reaction sequences. A common approach involves first preparing a suitable oxadiazole precursor, which is then coupled with this compound.

For example, a 5-(chloromethyl)-1,3,4-oxadiazole derivative can be reacted with this compound in the presence of a base like pyridine in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. acs.org This reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine displaces the chloride on the chloromethyl group of the oxadiazole, forming a methylene (B1212753) bridge between the two heterocyclic rings. acs.org

The synthesis of the oxadiazole precursor itself typically starts from a corresponding acid hydrazide, which is then cyclized. For instance, an aryl acid hydrazide can be reacted with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the 2,5-diaryl-1,3,4-oxadiazole ring. nih.gov

| Piperazine Derivative | Oxadiazole Precursor | Reaction Conditions | Hybrid Product |

| This compound | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | Pyridine, THF, rt | 1-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)-4-(4-pyridyl)piperazine |

| This compound | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Pyridine, THF, rt | 1-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-4-(4-pyridyl)piperazine |

Triazole Derivatives

The synthesis of hybrid molecules incorporating a 1,2,4-triazole (B32235) ring linked to the this compound core generally requires a multi-step approach. A common strategy begins with the functionalization of this compound to introduce a hydrazide moiety. This can be achieved by reacting this compound with an ester, such as ethyl bromoacetate, to form the corresponding piperazine acetate (B1210297) ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the acetohydrazide. rjptonline.org

This acetohydrazide intermediate is a key precursor for the construction of the 1,2,4-triazole ring. The triazole ring can then be formed through various cyclization reactions. One method involves reacting the acetohydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base to yield a triazole-thione. rjptonline.org Alternatively, the hydrazide can be reacted with other reagents to form different substituted triazoles.

Another approach involves the Mannich reaction, where a pre-formed 1,2,4-triazole-thione is reacted with formaldehyde (B43269) and this compound to create a methylene-linked hybrid molecule. nih.gov

| Intermediate | Reagent 1 | Reagent 2 | Final Product |

| This compound-1-acetohydrazide | Phenyl isothiocyanate | NaOH | 5-((4-(4-Pyridyl)piperazin-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| 4-Phenyl-5-mercapto-1,2,4-triazole | Formaldehyde, this compound | - | 4-Phenyl-5-((4-(4-pyridyl)piperazin-1-yl)methyl)thio-4H-1,2,4-triazole |

Naphthoquinone Derivatives

The incorporation of a naphthoquinone moiety onto the this compound scaffold can be achieved through nucleophilic substitution reactions on a suitable naphthoquinone precursor. A particularly useful starting material is 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. nih.gov

The reaction of this dichloronaphthoquinone with this compound (or its close analogue, 1-(2-pyridyl)piperazine) results in the displacement of one of the chlorine atoms by the piperazine nitrogen. acs.org This reaction is typically carried out in a suitable solvent and may be facilitated by a base. The resulting products are highly colored compounds, and this method provides a direct route to novel piperazine-substituted naphthoquinone derivatives. nih.govacs.org

| Naphthoquinone Precursor | Piperazine Derivative | Product | Yield (%) |

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(2-Pyridyl)piperazine | 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione | 68 |

| 2,3-Dichloro-1,4-naphthoquinone | This compound | 2-Chloro-3-(4-(pyridin-4-yl)piperazin-1-yl)naphthalene-1,4-dione | - |

The yield is reported for the reaction with 1-(2-pyridyl)piperazine, which serves as a model for the reactivity of this compound in this context. acs.org

Green Chemistry and Sustainable Synthesis Approaches for this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules, including derivatives of this compound, to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of benign solvents, renewable starting materials, atom economy, and energy-efficient reaction conditions.

One notable sustainable strategy involves the use of sonochemistry in a one-pot, three-component condensation reaction to produce novel functionalized pyridyl piperazine derivatives. rsc.org This method utilizes ultrasound assistance to rapidly synthesize these compounds from substituted 2-hydroxy-aryl-1-carboxaldehydes, 1-(pyridin-4-yl)piperazine, and various substituted aryl boronic acids. rsc.org A key feature of this approach is the use of meglumine (B1676163) as a catalyst in an aqueous medium. rsc.org The reaction is not only fast, with a duration of about 30 minutes, but also proceeds with a low catalyst loading of just 10 mol%. rsc.org This process avoids the need for specialized purification techniques like column chromatography and demonstrates high isolated yields. rsc.org

The green credentials of this sonochemical method are quantified by several metrics, as detailed in the table below. rsc.org

Table 1: Green Chemistry Metrics for Sonochemical Synthesis of this compound Derivatives

| Green Metric | Reported Value | Significance |

|---|---|---|

| E-factor | 0.1454 | Indicates a very low amount of waste generated per kilogram of product. |

| Mass Intensity | 1.1907 | Shows a high ratio of the mass of the final product to the total mass of materials used. |

| Process Mass Intensity (PMI) | 1.1454 | Similar to Mass Intensity, reflecting an efficient process with minimal waste. |

| Effective Mass Yield (Emw) | 0.1445 | Represents the percentage of the mass of the desired product relative to the mass of all non-benign materials used. |

Another green alternative to classical synthesis methods is the application of visible-light photoredox catalysis. nsf.gov This technique allows for the C-H functionalization of piperazines under mild conditions, converting visible light energy into chemical energy to generate highly reactive intermediates in a controlled manner. nsf.gov This approach represents a significant advancement in creating carbon-functionalized piperazines, which can be applied to the synthesis of complex derivatives. nsf.gov

Furthermore, the development of one-pot processes using simple and safer reagents is a cornerstone of sustainable synthesis. For instance, methods using carbonate bases in a straightforward, one-pot process have been developed for related N-substituted heterocycles, highlighting a trend towards minimizing waste streams and improving atom economy. designer-drug.com These methodologies present significant advantages over classical multi-step sequences that often require harsh reagents and generate substantial waste. designer-drug.com

The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring is another efficient and simple approach for synthesizing functionalized piperazines. rsc.org This method avoids altering the carbon atoms of the piperazine ring itself and can be performed using a variety of reagents under different catalytic conditions, including transition-metal catalysis. rsc.orgresearchgate.net

Advanced Spectroscopic and Computational Characterization of 1 4 Pyridyl Piperazine and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed picture of the molecular vibrations of 1-(4-Pyridyl)piperazine. These methods are crucial for identifying functional groups and understanding the molecule's conformational properties. nih.govchemicalpapers.com

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of this compound. nih.govscience.gov The resulting spectrum displays a series of absorption bands, each corresponding to a specific molecular vibration.

A study of the FT-IR spectrum of this compound revealed a prominent peak at 3443 cm⁻¹, which is attributed to the N-H stretching vibration of the piperazine (B1678402) ring. lpu.in Other significant peaks include a C-C stretching vibration at 1550 cm⁻¹, an aromatic N-H stretching at 1201 cm⁻¹, and an aromatic C-H stretching at 2947 cm⁻¹. lpu.in

The N-H stretching vibration in this compound is particularly sensitive to its environment. researchgate.netrucont.rudntb.gov.uasibran.ru The frequency of this vibration can shift depending on the solvent, a phenomenon that has been investigated using both experimental and computational methods. researchgate.netrucont.rudntb.gov.uasibran.ru

Density functional theory (DFT) calculations, specifically using the B3LYP hybrid density functional with the 6-311+G(3df,p) basis set in a polarizable continuum model (PCM), have been employed to study these solvent-induced shifts. researchgate.netsibran.ru These computational studies have been performed in 18 different polar and non-polar solvents. researchgate.netsibran.ru The calculated frequencies of the N-H stretching vibrations have been correlated with various solvent parameters, including the Kirkwood-Bauer-Magat (KBM) equation, the solvent acceptor number (AN), Swain parameters, and linear solvation energy relationships (LSER). researchgate.netsibran.ru These theoretical investigations provide a deeper understanding of the effects of the surrounding medium on the ν(NH) vibrations. researchgate.netsibran.ru

Beyond the N-H stretch, the FT-IR spectrum of this compound is rich with information. The vibrational assignments are typically made based on potential energy distribution (PED) calculations. nih.gov These calculations help to correlate the observed spectral bands with specific motions of the atoms within the molecule.

| Functional Group | Peak (cm⁻¹) | Type of Vibration |

| NH | 3443 | Stretching |

| C-C | 1550 | Stretching |

| Ar. NH | 1201 | Stretching |

| Ar. CH | 2947 | Stretching |

| Data sourced from a study by Ruhana Begum on the investigation of pyridyl-piperazine ligands. lpu.in |

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to FT-IR, as it is based on the inelastic scattering of light. nih.gov This technique is particularly useful for observing vibrations that may be weak or absent in the FT-IR spectrum. nih.govresearchgate.net

Vibrational spectral analysis of 1-(pyrid-4-yl)piperazine (PyPi) has been carried out using both FT-IR and FT-Raman spectroscopy. nih.gov The combination of these two techniques, supported by computational studies, allows for a comprehensive assignment of the vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. nih.gov It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound provides valuable insights into the arrangement of protons within the molecule. nih.gov Experimental and theoretical studies have been conducted to assign the signals in the spectrum. nih.gov

In one study, the ¹H NMR spectrum showed a triplet at 2.49 ppm corresponding to the NH proton. lpu.in The protons on the piperazine ring (Ha and Hb) appeared as triplets at 3.33 ppm and 3.89 ppm, respectively. lpu.in The protons on the pyridine (B92270) ring (Hc and Hd) were observed as doublets at 6.84 ppm and 8.52 ppm. lpu.in

Solvent effects on the nuclear magnetic shielding tensors have also been investigated using a variety of deuterated solvents, including CDCl₃, CD₃OD, DMSO-d₆, (CD₃)₂CO, D₂O, and CD₂Cl₂. nih.gov These studies, combined with theoretical calculations, have shown that the molecular geometry and the mole fractions of stable conformers are dependent on the solvent. nih.gov

| Ligand | NH | Ha | Hb | Hc | Hd |

| L3 | 2.49 (t) | 3.33 (t) | 3.89 (t) | 6.84 (d) | 8.52 (d) |

| L3 refers to this compound. Data sourced from a study by Ruhana Begum. lpu.in |

Carbon-13 (¹³C) NMR Spectral Assignments and Analysis

The structural analysis of this compound has been significantly informed by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Experimental and theoretical studies have provided detailed assignments of the carbon chemical shifts, offering insights into the electronic environment of each carbon atom within the molecule. nih.gov

In a comprehensive study, the ¹³C NMR spectra of this compound were recorded in various deuterated solvents, including chloroform (B151607) (CDCl₃), methanol (B129727) (CD₃OD), and dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov The chemical shifts of the carbon atoms in the pyridyl and piperazine rings are distinct and sensitive to the molecular conformation and the surrounding solvent environment.

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p)//6-31G(d) level have been employed to calculate the ¹³C NMR chemical shifts for the stable conformers of the molecule. nih.gov These computational results, when compared with experimental data, aid in the definitive assignment of the spectral peaks and support the understanding of the conformational preferences of the molecule in solution. nih.govresearchgate.net

The assignments for the carbon atoms in the this compound molecule are generally as follows: The carbons of the pyridine ring typically resonate at lower field (higher ppm) compared to the piperazine ring carbons due to their aromatic nature. The C4 carbon of the pyridine ring, directly attached to the piperazine nitrogen, shows a distinct chemical shift, as do the C2/C6 and C3/C5 carbons. Within the piperazine ring, the two sets of methylene (B1212753) carbons (-CH₂-) are chemically non-equivalent and thus exhibit separate signals.

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts are solvent-dependent. The following is a generalized representation based on literature findings.

| Carbon Atom | Ring | Typical Chemical Shift (ppm) |

| C2', C6' | Pyridyl | ~149 |

| C3', C5' | Pyridyl | ~108 |

| C4' | Pyridyl | ~155 |

| C2, C6 | Piperazine | ~45 |

| C3, C5 | Piperazine | ~50 |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, INADEQUATE)

To overcome the limitations of one-dimensional NMR and to provide unambiguous spectral assignments, various two-dimensional (2D) NMR techniques have been applied to the study of this compound. nih.gov These methods reveal scalar couplings and through-space interactions, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish proton-proton coupling networks within the molecule. For this compound, this technique confirms the connectivity between the protons on adjacent carbons in the pyridine ring (H2'/H3' and H5'/H6') and within the piperazine ring, showing the coupling between protons on C2/C6 and C3/C5. nih.gov

HETCOR (Heteronuclear Correlation): ¹H-¹³C HETCOR spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached. This is crucial for assigning the signals of the piperazine and pyridyl carbons by linking them to their corresponding, more easily assigned, proton signals. nih.gov

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful technique reveals direct carbon-carbon bonds. Although it requires a high sample concentration due to the low natural abundance of ¹³C, it provides the ultimate confirmation of the carbon skeleton of this compound by showing the connectivity between adjacent carbon atoms. nih.gov

The collective application of these 2D NMR techniques has been instrumental in the complete and accurate assignment of all ¹H and ¹³C NMR signals for this compound. nih.gov

¹⁵N Cross-Polarization Magic-Angle Spinning NMR

Solid-state NMR spectroscopy, specifically ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, has been utilized to investigate the structure and electronic properties of this compound in the solid state. nih.govresearchgate.net This technique is particularly valuable for probing the nitrogen atoms, which are key heteroatoms in the molecule's structure and functionality.

The ¹⁵N NMR spectrum provides distinct signals for the three nitrogen atoms in the molecule: the pyridyl nitrogen (N1'), the piperazine nitrogen attached to the pyridyl ring (N1), and the secondary amine nitrogen in the piperazine ring (N4). The chemical shifts of these nitrogens are highly sensitive to their local environment, including protonation state and intermolecular interactions like hydrogen bonding. mmu.ac.uk

Studies combining experimental ¹⁵N CP-MAS NMR with theoretical DFT calculations have allowed for the assignment of these nitrogen signals. nih.govresearchgate.net This analysis helps to characterize the intermolecular interactions present in the crystalline form of the compound.

Solvent Effects on Nuclear Magnetic Shielding Tensors

The influence of the solvent on the NMR chemical shifts (nuclear magnetic shielding tensors) of this compound has been a subject of detailed experimental and computational investigation. nih.gov Studies have been conducted in a range of deuterated solvents with varying polarities, such as CDCl₃, CD₃OD, DMSO-d₆, D₂O, (CD₃)₂CO, and CD₂Cl₂. nih.gov

It has been observed that the ¹H and ¹³C chemical shifts of the molecule are solvent-dependent. nih.gov These shifts are influenced by factors such as the solvent's dielectric constant and its ability to form hydrogen bonds. For instance, the chemical shift of the N-H proton of the piperazine ring is particularly sensitive to the hydrogen-bonding capability of the solvent.

Computational studies using DFT and the Polarizable Continuum Model (PCM) have been performed to model these solvent effects. researchgate.netresearchgate.net These calculations correlate the observed changes in NMR frequencies with various solvent parameters, such as the Kirkwood-Bauer-Magat (KBM) equation and the solvent acceptor number (AN). researchgate.netresearchgate.net The results indicate that both the molecular geometry and the relative populations of the stable conformers of this compound are dependent on the solvent, which in turn affects the observed NMR spectra. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a fundamental analytical technique used for the characterization of this compound, providing essential information on its molecular weight, elemental composition, and structural features. It is also a critical tool for assessing the purity of synthesized batches of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of the compound. For this compound (C₉H₁₃N₃), the expected monoisotopic mass is 163.1109. HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass. semanticscholar.org

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. ESI-MS spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 164. semanticscholar.org Tandem mass spectrometry (MS/MS or MSⁿ) experiments are used for detailed structural elucidation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of the piperazine and pyridyl rings provides definitive structural information, confirming the connectivity of the molecular components. shu.ac.uk Furthermore, MS coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is routinely used to separate this compound from impurities and reaction byproducts, thus ensuring its purity. sigmaaldrich.com

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of this compound. researchgate.net DFT calculations, particularly using the B3LYP hybrid functional, have been extensively applied to predict and understand its structural, spectroscopic, and electronic characteristics. nih.govresearchgate.net

A key application of DFT is in the study of molecular geometry and conformational analysis. Calculations have identified the most stable conformers of this compound, providing insights into the orientation of the pyridyl and piperazine rings. nih.gov

Furthermore, DFT is widely used to simulate spectroscopic data. Theoretical ¹H and ¹³C NMR chemical shifts have been calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental results to validate spectral assignments. nih.govresearchgate.netresearchgate.net These calculations have been shown to provide satisfactory results that are in good agreement with experimental values. researchgate.net

Vibrational frequencies from Infrared (IR) and Raman spectra have also been computed using DFT. researchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands. DFT calculations, often combined with the Polarizable Continuum Model (PCM), have been crucial in studying solvent effects on the molecule's properties, such as the vibrational frequency of the N-H bond, providing a molecular-level understanding of solute-solvent interactions. researchgate.netresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery and for understanding the interactions that govern biological activity.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their binding to various protein targets, including histamine (B1213489) H3 receptors and sigma receptors. acs.orgnih.govugr.es These studies have revealed key interactions that contribute to the binding affinity and selectivity of these compounds.

For instance, in the case of histamine H3 receptor antagonists, the 4-pyridylpiperazine moiety has been identified as a crucial element for high affinity. researchgate.net Docking studies have shown that the piperazine nitrogen can form a salt bridge with key acidic residues in the receptor's binding pocket, such as glutamic acid (Glu). mdpi.com Furthermore, the pyridyl ring can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr) and tryptophan (Trp). mdpi.com

The binding affinities of these derivatives are often quantified by the inhibition constant (Ki) or the binding energy (ΔG). A lower Ki value indicates a higher binding affinity.

Table 4: Molecular Docking Data for Selected this compound Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Key Interacting Residues |

| Derivative 1 | Histamine H3 Receptor | 3.17 | Glu, Tyr, Trp nih.govugr.esresearchgate.net |

| Derivative 2 | Sigma-1 Receptor | 1531 | - nih.govugr.es |

| Derivative 3 | Urease | - (Binding Energy -8.1 kcal/mol) | - nih.gov |

| Derivative 4 | Urease | - (Binding Energy -8.0 kcal/mol) | - nih.gov |

| Binding affinities can vary based on the specific derivative and the protein target. |

In addition to predicting binding affinity, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial in the early stages of drug development to assess the potential of a compound to become a successful oral drug.

For derivatives of this compound, in silico ADME predictions have been performed to evaluate properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and oral bioavailability. nih.govcsic.es Software tools like SwissADME and PreADMET are commonly used for these predictions. csic.es These tools calculate various molecular descriptors, such as polar surface area (PSA) and the number of rotatable bonds, which are correlated with oral bioavailability. For example, a PSA of less than 140 Ų and 10 or fewer rotatable bonds are generally considered favorable for good oral absorption. csic.es

Table 5: Predicted ADME Properties for Selected Piperazine Derivatives

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted Oral Bioavailability |

| Derivative A | Good | High | Favorable |

| Derivative B | Good | High | Favorable |

| Specific values are dependent on the derivative being studied. The table provides a general representation of the types of properties predicted. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the nature of the interactions. MD simulations have been applied to systems containing this compound derivatives to complement the static picture provided by molecular docking. acs.org

These simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the persistence of key interactions identified in docking studies. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand within the binding pocket and identify any conformational changes that may occur upon binding. This information is valuable for validating docking poses and for refining the design of more potent and selective ligands. For example, MD simulations of piperazine derivatives bound to the histamine H3 receptor have helped to confirm the stability of the interactions predicted by docking. mdpi.com

Protonation State Calculations at Physiological pH

The protonation state of a molecule at physiological pH is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For ionizable compounds like this compound, which contains three nitrogen atoms capable of accepting a proton, understanding the distribution of its neutral and various protonated species at a pH of 7.4 is essential for predicting its behavior in biological systems. The basicity of the nitrogen atoms, and thus their likelihood of being protonated, is influenced by their chemical environment. In this compound, the nitrogen atoms are located in two distinct chemical moieties: a pyridine ring and a piperazine ring.

The pKa value is a measure of the acidity of a conjugate acid, and for a base, it indicates the pH at which the protonated and unprotonated forms are present in equal concentrations. This compound has two potential primary protonation sites: the nitrogen atom of the pyridine ring (N1) and the secondary amine nitrogen of the piperazine ring (N4'). The tertiary amine nitrogen of the piperazine ring (N1') is directly attached to the electron-withdrawing pyridine ring, which significantly reduces its basicity.

Computational and experimental studies on related compounds provide insight into the likely protonation behavior of this compound. For instance, studies on derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core suggest that at physiological pH, these compounds can exist as a mixture of monoprotonated and diprotonated species. Specifically, calculations on one such derivative indicated that it exists in nearly equal amounts of the monoprotonated and diprotonated forms at pH 7.4 acs.org.

The basicity of the piperazine nitrogens is a key factor. Experimental pKa values for piperazine itself are approximately 9.73 for the first protonation and 5.35 for the second uregina.ca. The substitution on one of the piperazine nitrogens with a pyridyl group is expected to lower the basicity of both piperazine nitrogens due to the electron-withdrawing nature of the aromatic ring. Conversely, the pKa of pyridine is about 5.2. The amino group of the piperazine attached to the pyridine ring at the 4-position is expected to increase the pKa of the pyridine nitrogen due to its electron-donating effect through resonance.

One source provides a predicted pKa of 10.73 for this compound, which likely corresponds to the protonation of the more basic N4' nitrogen of the piperazine ring chemicalbook.com. Studies on other pyridylpiperazine derivatives have attributed a pKa in the range of 3.1–3.4 to the pyridinium (B92312) nitrogen and a higher pKa to the piperazine nitrogen, further supporting the notion that the N4' piperazine nitrogen is the most basic site nih.gov.

Given these considerations, the primary protonation event for this compound is expected to occur at the N4' nitrogen of the piperazine ring, followed by protonation of the pyridine nitrogen at a lower pH.

To estimate the populations of the different protonated species at physiological pH (7.4), the Henderson-Hasselbalch equation can be utilized:

pH = pKa + log([Base]/[Acid])

Assuming a pKa of approximately 8.5 for the N4' piperazine nitrogen (a reasonable estimate for an N-arylpiperazine) and a pKa of around 5.5 for the pyridine nitrogen, we can calculate the approximate distribution of species.

Table 1: Estimated pKa Values for this compound

| Ionizable Group | Estimated pKa |

| Piperazine N4'-H⁺ | ~8.5 |

| Pyridine N1-H⁺ | ~5.5 |

Using these estimated pKa values, we can calculate the percentage of each protonated and deprotonated form at pH 7.4.

For the piperazine N4' nitrogen (pKa ~8.5): 7.4 = 8.5 + log([N4'-unprotonated]/[N4'-protonated]) -1.1 = log([N4'-unprotonated]/[N4'-protonated]) 0.079 = [N4'-unprotonated]/[N4'-protonated] This indicates that the protonated form of the N4' nitrogen is dominant. % Protonated = 1 / (1 + 0.079) * 100 ≈ 92.7% % Unprotonated = 100 - 92.7 = 7.3%

For the pyridine N1 nitrogen (pKa ~5.5): 7.4 = 5.5 + log([N1-unprotonated]/[N1-protonated]) 1.9 = log([N1-unprotonated]/[N1-protonated]) 79.4 = [N1-unprotonated]/[N1-protonated] This indicates that the unprotonated form of the N1 nitrogen is overwhelmingly dominant. % Unprotonated = 79.4 / (79.4 + 1) * 100 ≈ 98.8% % Protonated = 100 - 98.8 = 1.2%

Based on these calculations, at physiological pH, this compound exists predominantly as the species monoprotonated at the N4' position of the piperazine ring. The diprotonated species (protonated at both N4' and N1) and the neutral species would be present in very small amounts.

Table 2: Calculated Distribution of Protonation States of this compound at Physiological pH (7.4)

| Species | Protonation Site(s) | Estimated Population (%) |

| Neutral | None | ~0.9% |

| Monoprotonated | N4' (piperazine) | ~91.6% |

| Monoprotonated | N1 (pyridine) | <0.1% |

| Diprotonated | N4' and N1 | ~7.5% |

Note: These populations are estimations based on assumed pKa values and the Henderson-Hasselbalch equation. The actual distribution may vary and is dependent on precise experimental or more sophisticated computational determination of the pKa values.

Computational software like Marvin has been used to calculate the protonation states of similar molecules, showing that a derivative of this compound exists in nearly equal amounts of monoprotonated and diprotonated forms at pH 7.4 acs.org. This highlights that the specific substitutions on the core structure can significantly influence the pKa values and the resulting distribution of protonated species.

Applications in Materials Science and Analytical Chemistry

Development of Novel Materials

1-(4-Pyridyl)piperazine serves as a critical intermediate and structural component in the synthesis of advanced materials. Its ability to be incorporated into larger structures imparts specific chemical properties and functionalities. chemimpex.comontosight.aisigmaaldrich.comchemicalbook.com

The compound is utilized as a monomer or a modifying agent in the creation of functional polymers and coatings. The piperazine (B1678402) and pyridine (B92270) moieties can be functionalized to create polymers with tailored properties. For instance, this compound is a precursor in the synthesis of polymethacrylates that contain a 4-amino-pyridyl derivative. sigmaaldrich.com These polymers have demonstrated effectiveness as catalysts in acylation chemistry. sigmaaldrich.com

Another application involves the reaction of this compound with 1-(chloromethyl)-4-vinylbenzene to produce 1-pyridin-4-yl-4-(4-vinyl-benzyl)-piperazine, a monomer that can be polymerized to create materials for various applications. fishersci.ie Furthermore, pyridyl-piperazine derivatives are used to create substituted polystyrene resins designed for metal ion extraction. mdpi.com In the pharmaceutical field, derivatives like 1-(6-chloronaphth-2-ylsulfonyl)4[4-(4-pyridyl)benzoyl]piperazine are formulated into solid dispersions with polymers such as hydroxypropyl-methylcellulose phthalate (B1215562) to enhance bioavailability. google.com

Table 1: Examples of Polymers Incorporating Pyridyl-Piperazine Structures This table is interactive. You can sort and filter the data.

| Polymer Type | Precursor/Derivative | Function/Application | Reference |

|---|---|---|---|

| Polystyrene | Pyridyl-piperazine carbamate (B1207046) derivatives | Metal ion extraction (Fe³⁺, Cu²⁺, Pb²⁺) | mdpi.com |

| Polymethacrylates | 4-amino-pyridyl derivative from this compound | Effective catalysts in acylation reactions | sigmaaldrich.com |

| Polyvinylbenzene | 1-pyridin-4-yl-4-(4-vinyl-benzyl)-piperazine | Monomer for functional polymers | fishersci.ie |

Pyridyl-piperazine derivatives, particularly those with pyridyl groups at both ends of the piperazine ring like 1,4-bis(4-pyridylmethyl)piperazine (B10878526) (bpmp), are extensively used as flexible organic linkers in the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The nitrogen atoms in the pyridine rings coordinate with metal ions (e.g., Cu²⁺, Zn²⁺, Cd²⁺), while the flexible piperazine core can adopt various conformations, leading to a wide array of MOF architectures, from 2D layers to complex 3D interpenetrating networks. rsc.orgresearchgate.netresearchgate.net

These MOFs exhibit diverse properties and potential applications determined by their structure and the metal ion used. Research has highlighted their use in photoluminescence, gas sensing, and as sensors for explosives. researchgate.net For example, specific cadmium-based MOFs with bpmp ligands have shown visible-light luminescence upon UV excitation. researchgate.net The combination of flexible pyridyl-piperazine ligands with rigid dicarboxylate co-ligands allows for the synthesis of entangled MOFs with unique topologies like polycatenation and self-penetration. rsc.org

Table 2: Selected MOFs Constructed with Pyridyl-Piperazine Ligands This table is interactive. You can sort and filter the data.

| Ligand | Metal Ion | MOF Formula Example | Structural Features & Applications | Reference |

|---|---|---|---|---|

| 1,4-bis(4-pyridylmethyl)piperazine (bpmp) | Copper (Cu²⁺) | {[Cu₂(bpmp)₂(bpdc)₂]·...}n | 3D inclined polycatenane | rsc.org |

| 1,4-bis(4-pyridylmethyl)piperazine (bpmp) | Zinc (Zn²⁺) | {[Zn₂(bpmp)(bpdc)₂]·2H₂O}n | 4-fold interpenetrated 3D pcu topology | rsc.org |

| 1,4-bis(4-pyridylmethyl)piperazine (bpmp) | Cadmium (Cd²⁺) | {[Cd(4-bpmp)₂(H₂O)Cl₂]}n | Interpenetrating molecular ladders | researchgate.net |

This compound and its derivatives serve as organic components for functionalizing polyoxometalates (POMs), which are large, negatively charged clusters of metal oxides. frontiersin.orgnih.gov By linking these inorganic building blocks, pyridyl-piperazine ligands facilitate the self-assembly of novel organic-inorganic hybrid materials with extended structures. rsc.orgnih.gov

A key example is the construction of 3D POM-based frameworks where isomeric bis(pyridylformyl)piperazine ligands connect copper ions, which in turn are bridged by Anderson-type [CrMo₆(OH)₆O₁₈]³⁻ polyoxoanions. rsc.org In these structures, the pyridyl nitrogen atoms coordinate to the metal ions, creating a robust framework that combines the properties of the organic linker and the inorganic POM cluster. rsc.org These hybrid materials have shown significant potential as photocatalysts, for example, in the degradation of dyes like methylene (B1212753) blue under UV and visible light. rsc.org The ability to functionalize POMs with such organic ligands opens pathways to materials with tailored electronic, catalytic, and optical properties. frontiersin.orgresearchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, this compound is valued both as a reference material and as a tool for improving separation and detection methods.

Due to its stable chemical structure and well-defined properties, this compound and its close derivatives are available as certified reference materials and analytical standards. lgcstandards.comcymitquimica.com These standards are essential for the calibration of analytical instruments, the validation of new analytical methods, and for quality control purposes to ensure the accuracy and reliability of experimental data. lgcstandards.com Several chemical suppliers offer the compound at specified purity levels for such applications. cymitquimica.comthermofisher.com

Table 3: Availability of this compound as an Analytical Standard This table is interactive. You can sort and filter the data.

| Supplier | Product Name/Type | Purity/Format | Reference |

|---|---|---|---|

| LGC Standards | 1-(4-Pyridinylmethyl)-piperazine | Certified Reference Material | lgcstandards.com |

| CymitQuimica | 1-(Pyridin-4-yl)piperazine | Reference Standard, 97% Purity | cymitquimica.com |

| Thermo Scientific | This compound | 97% Purity | thermofisher.com |

This compound is relevant to chromatographic techniques in two primary ways: as an analyte that can be separated and quantified, and as a derivatizing agent to enable the separation of other complex molecules.

The compound itself can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com A documented method uses a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid, which is suitable for routine analysis, preparative separation, and pharmacokinetic studies. sielc.com

More frequently, it is used as a derivatizing agent. The piperazine group readily reacts with specific functional groups, such as carboxylic acids or isocyanates, to form a stable derivative. nih.govcustoms.go.jp This is particularly useful for molecules that are otherwise difficult to analyze. For instance, this compound is used to derivatize the carboxyl groups on peptides. nih.govresearchgate.net This modification enhances their ionization efficiency for detection by mass spectrometry and improves their behavior in HPLC separations. nih.gov Similarly, 1-(2-pyridyl)piperazine (B128488) is used to react with highly polar isocyanate prepolymers, forming urea (B33335) derivatives that can be effectively separated by thin-layer chromatography (TLC), which is not possible with the underivatized molecules. customs.go.jp

Table 4: Chromatographic Applications of Pyridyl-Piperazines This table is interactive. You can sort and filter the data.

| Technique | Application | Analyte | Purpose of Pyridyl-Piperazine | Mobile Phase/Conditions | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Direct Analysis | This compound | Analyte | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| HPLC-MS | Derivatization | Peptides | Enhance ionization efficiency and detection | Reversed-phase HPLC separation prior to MS | nih.govresearchgate.net |

Fluorescent Sensors for pH and Metal Ions (e.g., Fe3+)

The this compound moiety is a versatile building block in the design of advanced chemosensors due to the presence of multiple nitrogen atoms that can act as binding sites for protons and metal ions. Its integration into fluorescent molecules allows for the development of sophisticated sensors that can detect changes in their environment, such as pH fluctuations or the presence of specific metal ions like ferric iron (Fe³⁺). These sensors typically operate on a photoinduced electron transfer (PET) mechanism, functioning as "off-on" fluorescent switches.

Research Findings

A notable example involves a sensor molecule, 1-benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-4-ylpiperazine (referred to as L2 in the study by Zhao et al.), which was specifically designed for the dual detection of pH and Fe³⁺. researchgate.net This sensor covalently links the this compound unit, which acts as the analyte recognition site (receptor), to a benzimidazo[2,1-a]benz[de]isoquinoline-7-one core, which functions as the fluorophore.

In its neutral state, the lone pair electrons on the nitrogen atoms of the pyridyl-piperazine group quench the fluorescence of the attached fluorophore through an efficient PET process, resulting in a non-fluorescent "off" state. researchgate.netresearchgate.net This quenching is disrupted when the nitrogen atoms are protonated in an acidic medium or when they coordinate with a metal cation like Fe³⁺. This inhibition of PET restores the emission of the fluorophore, leading to a significant increase in fluorescence intensity—a "turn-on" signal. researchgate.net

pH Sensing: The sensor L2 demonstrated a reversible and clear sigmoidal fluorescence response to changes in pH. researchgate.net Detailed spectroscopic titrations revealed that it is highly effective for sensing pH within a range of 9.10 to 4.50 . researchgate.net This capability makes it suitable for monitoring pH in specific biological or chemical systems that operate within this range.

Fe³⁺ Ion Sensing: The same sensor framework has proven to be highly sensitive and selective for the detection of Fe³⁺ ions. researchgate.net Upon the addition of Fe³⁺, the ions coordinate with the nitrogen atoms of the pyridyl-piperazine receptor, blocking the PET pathway and inducing a strong fluorescent signal. Research on a closely related probe using the same fluorophore but a different receptor demonstrated the high performance of this sensor class, achieving a 1:1 binding stoichiometry between the probe and the Fe³⁺ ion. researchgate.net This specific interaction ensures a selective response to ferric ions even in the presence of other competing metal ions. The detection limit for this related sensor was determined to be 6.7 x 10⁻⁷ M , highlighting its ability to detect trace amounts of Fe³⁺. researchgate.net

The research underscores the successful application of this compound as a core component in creating dual-action sensors that provide distinct, measurable responses to different chemical stimuli.

Sensor Performance Data

The table below summarizes the key performance characteristics of fluorescent sensors based on the benzimidazo[2,1-a]benz[de]isoquinoline-7-one fluorophore coupled with a pyridyl-piperazine receptor.

| Analyte | Sensor | Operating Principle | Key Performance Metric | Reference |

| pH | 1-benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-4-ylpiperazine (L2) | PET Inhibition | Effective Sensing Range: pH 9.10 - 4.50 | researchgate.net |

| Fe³⁺ | Sensor with the same fluorophore and related receptor (Probe X) | PET Inhibition | Detection Limit: 6.7 x 10⁻⁷ M | researchgate.net |

| Fe³⁺ | Sensor with the same fluorophore and related receptor (Probe X) | PET Inhibition | Binding Stoichiometry: 1:1 (Probe:Fe³⁺) | researchgate.net |

Future Directions and Research Perspectives

Exploration of Structure-Activity Relationships (SAR) for Enhanced Potency and Selectivity

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of 1-(4-Pyridyl)piperazine derivatives. SAR studies systematically modify the chemical structure of a lead compound to identify which components are crucial for its biological activity, potency, and selectivity. Research has shown that even minor chemical modifications to the this compound core can significantly impact its pharmacological profile.

For instance, in the development of antagonists for the platelet-activating factor (PAF), the attachment of a methyl group to the pyridine (B92270) ring of related piperazine (B1678402) derivatives led to a more than tenfold improvement in oral activity. nih.gov Further studies on this class of compounds identified three types of acyl substituents on the piperazine ring that conferred similar high potency: N-(diphenylmethylamino)acetyl, 3-substituted 3-hydroxy-3-phenylpropionyl, and N-substituted 3-amino-3-phenylpropionyl groups. nih.gov

Similarly, for ligands targeting histamine (B1213489) H3 receptors, the 4-pyridinyl substituent on the piperazine group is a key feature for achieving high affinity. researchgate.net The development of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of Leishmania enzymes revealed that the nature of the N-substituent and the length of the alkyl linker were critical for potency against different enzyme targets. nih.gov Analogs with a pyridin-4-ylmethyl group were potent inhibitors of the CYP51 enzyme, while those with a longer 2-(pyridin-4-yl)ethyl linker showed stronger inhibition of CYP5122A1 and better antiparasitic activity. nih.gov

These examples underscore the importance of systematic SAR studies in refining the properties of this compound-based compounds to achieve desired therapeutic effects with enhanced potency and selectivity for specific biological targets. ontosight.aieurekaselect.com

| Target | Structural Modification | Impact on Activity |

| Platelet-Activating Factor (PAF) Receptor | Attachment of a methyl group at position 2 of the pyridine ring. | >10-fold improvement in oral activity ID50. nih.gov |

| Leishmania CYP51 | N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide scaffold. | Strong inhibition of CYP51 but weaker activity against L. donovani. nih.gov |

| Leishmania CYP5122A1 | N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide scaffold. | Stronger inhibition of CYP5122A1 and L. donovani proliferation. nih.gov |

| Histamine H3 Receptor | Inclusion of a 4-pyridinyl substituent on the piperazine ring. | Increased affinity and selectivity for the H3 receptor. researchgate.net |

Further Investigation into Mechanisms of Action at Molecular and Cellular Levels

While the this compound moiety is a component of many bioactive molecules, a detailed understanding of its precise mechanism of action at the molecular and cellular levels is an active area of research. guidechem.com The interaction of these compounds with biological targets is often complex and can involve multiple pathways.

For many derivatives, the proposed mechanism involves interaction with specific G-protein coupled receptors (GPCRs) or enzymes. guidechem.com For example, certain 4-pyridyl-piperazine derivatives exhibit high affinity for histamine H3 receptors, where the basic piperazine nitrogen is thought to form a salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's binding pocket. researchgate.net

In the context of antiprotozoal agents, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as inhibitors of two distinct cytochrome P450 enzymes in Leishmania: CYP51 and CYP5122A1, which are involved in the parasite's essential sterol biosynthesis pathway. nih.gov The ability of these compounds to inhibit multiple enzymes highlights a potential for polypharmacology, which can be advantageous in treating complex diseases.

However, for many compounds built from the this compound scaffold, the exact mechanism of action remains to be fully elucidated. guidechem.com Future research will need to employ a range of techniques, including X-ray crystallography of ligand-receptor complexes, advanced spectroscopic methods, and cellular assays to map the downstream signaling pathways affected by these compounds. A deeper understanding of these mechanisms is crucial for the rational design of more effective and safer therapeutic agents.

Development of Novel Therapeutic Agents based on this compound Scaffold

The this compound scaffold is a privileged structure in drug discovery, serving as a versatile starting point for the synthesis of a wide array of novel therapeutic agents. guidechem.comchemicalbook.comfishersci.ie Its derivatives have been investigated for a broad spectrum of pharmacological activities, demonstrating its importance as a building block in medicinal chemistry. sigmaaldrich.comontosight.aisigmaaldrich.com

The therapeutic areas where this scaffold has shown promise are diverse:

Central Nervous System (CNS) Disorders: The ability of this compound derivatives to interact with receptors in the CNS makes them potential candidates for treating neurological and psychiatric conditions. guidechem.com

Anticancer Agents: Researchers have explored the anticancer properties of this class of compounds, with some derivatives showing antiproliferative activity. guidechem.comacs.org

Antimicrobial Agents: The scaffold has been used to develop compounds with antibacterial and antiprotozoal activity. guidechem.comsigmaaldrich.com For instance, Nocathiacin I analogs and N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been synthesized and tested for antibacterial and anti-leishmanial properties, respectively. nih.govsigmaaldrich.com

Antihistamines and Anticonvulsants: The piperazine core is a known component of various antihistaminic and anticonvulsant drugs, and 4-pyridyl-piperazino derivatives have been specifically investigated for these activities. researchgate.net

The development process often involves synthesizing libraries of related compounds and screening them against various biological targets. nih.gov This approach has led to the identification of potent and selective ligands for targets such as the Δ8−Δ7 sterol isomerase (emopamil binding protein) and histamine H3 receptors. researchgate.netacs.org The ongoing research in this area promises to deliver new drug candidates for a variety of diseases.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery and materials science increasingly rely on the synergy between computational modeling and experimental validation. Research on this compound and its derivatives is a prime example of this integrated approach.

Computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are employed to predict the molecular properties of these compounds. researchgate.netresearchgate.netsemanticscholar.org For example, DFT has been used to investigate the solvent effects on the NH stretching vibrations of this compound, providing insights into its behavior in different chemical environments. researchgate.netresearchgate.net These theoretical calculations can predict spectroscopic data, which can then be compared with experimental results from techniques like FT-IR and FT-Raman spectroscopy for validation. researchgate.net

Molecular docking and molecular dynamics simulations are used to model the interaction between this compound derivatives and their biological targets, such as proteins and enzymes. researchgate.net This allows researchers to visualize binding modes, predict binding affinities, and understand the structural basis for a compound's activity before it is synthesized, saving time and resources.

In materials science, computational modeling was used to investigate a spirooxazine molecule functionalized with a this compound group as a potential photoswitchable liquid crystal alignment material. rochester.edu The modeling predicted that this specific derivative had promising characteristics, such as a low isomerization-state energy difference and high activation energy, identifying it as a strong candidate for experimental development. rochester.edu This integration of advanced computational and experimental methods accelerates the discovery and optimization of new molecules for both therapeutic and technological applications.

Potential in Radioligand Development and Imaging Agents

The this compound framework is a valuable scaffold for the development of radioligands for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. These imaging techniques allow for the non-invasive visualization and quantification of biological processes in vivo, such as the density and distribution of specific receptors in the brain or tumors.

Derivatives of aryl-piperazine, including pyridyl-piperazine structures, have been successfully radiolabeled and evaluated as imaging agents for serotonin (B10506) receptors, which are implicated in numerous physiological and pathological processes. nih.govresearchgate.net For example, 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have been labeled with Technetium-99m (99mTc) to create SPECT imaging agents targeting the 5-HT7 receptor. nih.govresearchgate.netresearchgate.net This receptor is overexpressed in aggressive brain tumors like glioblastoma multiforme (GBM). nih.govresearchgate.net

Studies have shown that these 99mTc-labeled radiotracers can successfully recognize 5-HT7 receptors on glioblastoma cell lines and accumulate in tumor sites in animal models. nih.govresearchgate.net Imaging studies in xenografted mice demonstrated clear tumor visualization, with significant tumor-to-muscle uptake ratios. nih.govresearchgate.netresearchgate.net Similarly, other piperazine derivatives have been labeled with Fluorine-18 (18F) for the development of PET radioligands for the 5-HT1A receptor. snmjournals.org

The development of such specific radioligands is crucial for improving the diagnosis of diseases, monitoring disease progression, and assessing the efficacy of therapeutic interventions. The this compound scaffold offers a robust and adaptable platform for creating new and improved molecular imaging probes.

| Radiotracer | Target Receptor | Isotope | Key Finding |

| 99mTc(CO)3- ontosight.ai | 5-HT7 | 99mTc | Recognizes 5-HT7R of U87-MG cells; accumulates in tumor with a tumor-to-muscle ratio of 3.33 at 60 min. nih.govresearchgate.net |

| 99mTc(CO)3- chemicalbook.com | 5-HT7 | 99mTc | Recognizes 5-HT7R of U87-MG cells; accumulates in tumor with a tumor-to-muscle ratio of 3.88 at 60 min. nih.govresearchgate.net |

| 18F-Mefway | 5-HT1A | 18F | A PET radioligand developed based on a piperazine structure for imaging serotonin receptors. snmjournals.org |

Exploration of New Applications in Diverse Scientific Fields

While the primary focus of research on this compound has been in pharmaceuticals, its utility extends to other scientific disciplines. The unique chemical properties of this compound make it a valuable intermediate and building block in various fields.

In agrochemicals, this compound is used as an important raw material and intermediate in the synthesis of new active compounds. chemicalbook.comfishersci.ie

A particularly innovative application lies in the field of materials science. Researchers have computationally modeled a spirooxazine chromophore functionalized with a this compound group for use in photoswitchable liquid crystal (LC) alignment materials. rochester.edu These materials can change their orientation upon exposure to light, which is a desirable property for developing all-optical devices like beam shapers. The computational study identified the this compound derivative as the most promising candidate due to its high bistability, suggesting its potential for creating rewritable optical components. rochester.edu

The exploration of pyridyl piperazine derived ligands in the formation of Metal-Organic Frameworks (MOFs) also highlights the potential of these compounds to create hybrid inorganic-organic materials with unique structural and functional properties. semanticscholar.org As research continues, it is likely that the this compound scaffold will find further applications in diverse areas such as catalysis, sensor technology, and advanced materials, demonstrating its broad scientific significance beyond medicinal chemistry.

Q & A